molecular formula C11H12O B1356278 1-(3-Cyclopropylphenyl)ethanone CAS No. 408359-52-4

1-(3-Cyclopropylphenyl)ethanone

Cat. No. B1356278
CAS RN: 408359-52-4
M. Wt: 160.21 g/mol
InChI Key: ORLYTWCECJKJCQ-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylphenyl)ethanone is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-(3-Cyclopropylphenyl)ethanone involves several steps. In one method, potassium phosphate and a catalyst are added to a solution of aryl halides and cyclopropylboronic acid in toluene and water. The mixture is heated to 100°C under a nitrogen atmosphere for a specific time, then cooled to room temperature. Water is added, and the mixture is extracted with ethyl acetate, evaporated, and purified by chromatography on silica gel .


Molecular Structure Analysis

The InChI code for 1-(3-Cyclopropylphenyl)ethanone is 1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Biology

Research on compounds structurally related to 1-(3-Cyclopropylphenyl)ethanone demonstrates their potential utility in the development of novel organic synthesis methodologies and probes in chemical biology. For instance, the synthesis of branched tryptamines via the domino Cloke-Stevens/Grandberg rearrangement employs cyclopropylketone arylhydrazones, suggesting the utility of cyclopropylphenyl ethanones in synthesizing complex organic molecules with potential biological activity (Salikov et al., 2017).

Material Science and Photoluminescence

In material science, compounds similar to 1-(3-Cyclopropylphenyl)ethanone have been explored for their photoluminescent properties and applications in sensing technologies. A study on BODIPY-based probes, which utilize phenyl ethanone derivatives, reveals their application in the selective detection of hydrogen sulfide within biological systems, highlighting the potential for 1-(3-Cyclopropylphenyl)ethanone derivatives in the development of fluorescent sensors (Fang et al., 2019).

Pharmaceutical Chemistry

The biotransformation studies of prasugrel, a thienopyridine antiplatelet agent, into its active metabolites involve structurally related cyclopropylphenyl ethanone compounds. These studies not only shed light on the metabolic pathways of therapeutic agents but also suggest the role of cyclopropylphenyl ethanones in the design and synthesis of new pharmacologically active compounds (Rehmel et al., 2006).

Environmental and Green Chemistry

The development of green and environmentally friendly processes for the synthesis of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, from related ethanone compounds emphasizes the importance of cyclopropylphenyl ethanones in sustainable chemical synthesis. These methodologies offer high yields and selectivity with reduced environmental impact, showcasing the potential applications in industrial chemistry (Guo et al., 2017).

Mechanism of Action

The mechanism of action for 1-(3-Cyclopropylphenyl)ethanone is not specified as it is primarily used for research and development purposes .

Safety and Hazards

The safety data sheet for 1-(3-Cyclopropylphenyl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-cyclopropylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLYTWCECJKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573949
Record name 1-(3-Cyclopropylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropylphenyl)ethanone

CAS RN

408359-52-4
Record name 1-(3-Cyclopropylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-cyclopropylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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